molecular formula C17H27BrN2O3S B2538716 4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 835893-03-3

4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2538716
CAS No.: 835893-03-3
M. Wt: 419.38
InChI Key: PEYAOQGITUQVKT-UHFFFAOYSA-N
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Description

4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a tetramethylpiperidinyl moiety attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Ethoxylation: Addition of the ethoxy group to the benzene ring.

    Sulfonamidation: Formation of the sulfonamide linkage by reacting the intermediate with a suitable sulfonyl chloride.

    Piperidinylation: Attachment of the tetramethylpiperidinyl group to the sulfonamide.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-ethoxybenzenesulfonamide: Lacks the tetramethylpiperidinyl group, resulting in different reactivity and applications.

    3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide:

    4-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the ethoxy group, leading to variations in its properties and applications.

Uniqueness

4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the bromine atom, ethoxy group, and tetramethylpiperidinyl moiety makes it a versatile compound for various scientific and industrial purposes.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYAOQGITUQVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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